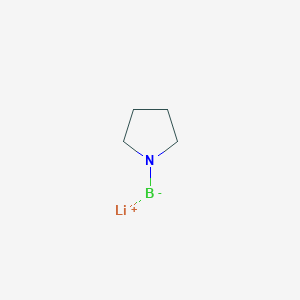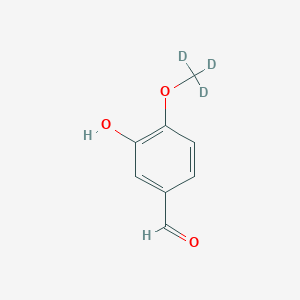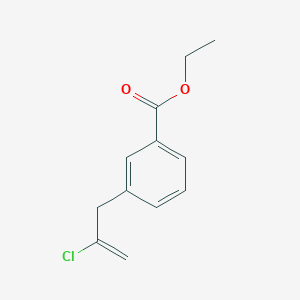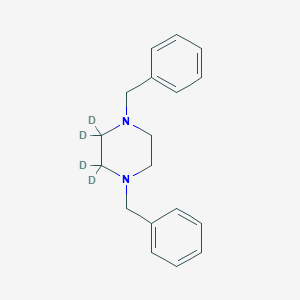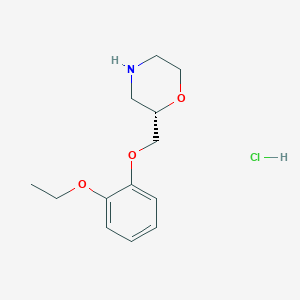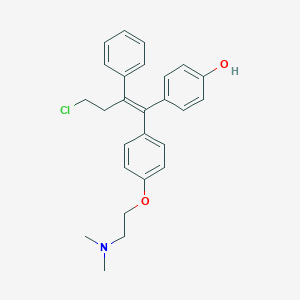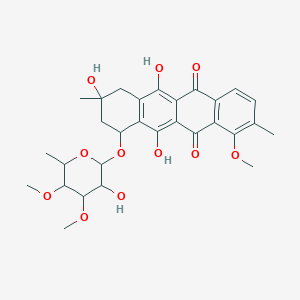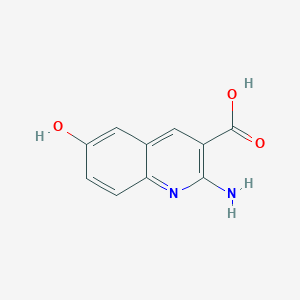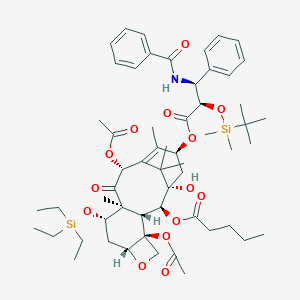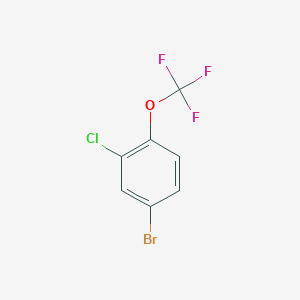
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene
Übersicht
Beschreibung
The compound "4-Bromo-2-chloro-1-(trifluoromethoxy)benzene" is a halogenated aromatic molecule that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. This structure suggests potential reactivity typical of halogenated aromatics, such as participation in electrophilic aromatic substitution reactions and utility in the synthesis of more complex organic compounds.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of "4-Bromo-2-chloro-1-(trifluoromethoxy)benzene," they do provide insights into related compounds. For instance, the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis is described, which involves treatment with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that similar bromination methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been extensively studied. For example, the vibrational spectroscopic analysis of 1-bromo-4-chlorobenzene and 2-bromo-4-chlorotoluene provides insights into the impact of halogen substitution on the benzene ring . These studies, which include both experimental and theoretical approaches, help in understanding the molecular geometry, vibrational frequencies, and electronic properties of such compounds.
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives can be inferred from studies on similar molecules. For instance, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into various other compounds through condensation and oxidative cyclization reactions indicates the potential for diverse chemical transformations . Additionally, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene through a Wittig-Horner reaction demonstrates the utility of halogenated benzene derivatives in forming carbon-carbon double bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be complex due to the presence of multiple substituents that influence intermolecular interactions. For example, the crystal structure analysis of bromo- and bromomethyl-substituted benzenes reveals various types of interactions, such as C–H···Br and C–Br···π, which can affect the compound's solid-state properties . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene also highlight the potential for optical applications of such compounds .
Wissenschaftliche Forschungsanwendungen
Aryne Route to Naphthalenes
One notable application of related trifluoromethoxybenzenes is in the generation of arynes, which are intermediates used to synthesize naphthalenes. For instance, upon treatment with lithium diisopropylamide (LDA), 1-bromo-2-(trifluoromethoxy)benzene undergoes transformations to produce phenyllithium intermediates. These intermediates, upon further reaction, can lead to the formation of 1,2-dehydro-(trifluoromethoxy)benzene arynes. These arynes can be trapped in situ with furan to produce cycloadducts, which upon reduction or bromination yield 1- and 2-(trifluoromethoxy)naphthalenes. Such transformations illustrate the compound's utility in synthesizing complex aromatic systems with trifluoromethoxy groups, which are of interest in materials science and pharmaceutical research due to their unique electronic properties (Schlosser & Castagnetti, 2001).
Nucleophilic Trifluoromethoxylation
Another application involves the nucleophilic trifluoromethoxylation of aliphatic substrates. A process described by Marrec et al. (2010) involves the reaction of tetrabutylammonium triphenyldifluorosilicate with 2,4-dinitro(trifluoromethoxy)benzene under microwave irradiation, generating a trifluoromethoxide anion capable of substituting activated bromides and alkyl iodides. This method allows for the formation of aliphatic trifluoromethyl ethers, marking the first example of nucleophilic displacement of a trifluoromethoxy group from an activated aromatic ring. Such processes are crucial for introducing trifluoromethoxy groups into various molecular frameworks, enhancing their potential utility in developing pharmaceuticals and agrochemicals due to the electron-withdrawing and lipophilic properties of the trifluoromethoxy group (Marrec et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSENYRJAJFHXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592995 | |
| Record name | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | |
CAS RN |
158579-80-7 | |
| Record name | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B134181.png)
